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Compound of Interest

Compound Name: 3,5-Dichlorobenzoic acid

Cat. No.: B165648 Get Quote

This document provides a comprehensive overview of the spectroscopic data for 3,5-
Dichlorobenzoic acid, a compound of interest for researchers, scientists, and professionals in

drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual

workflow to support research and development applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3,5-Dichlorobenzoic
acid.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

7.85 Doublet 2.0 H-2, H-6 DMSO-d6

7.90 Triplet 2.0 H-4 DMSO-d6

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment Solvent

165.4 C=O DMSO

135.0 C-Cl DMSO

134.8 C-COOH DMSO

132.7 C-H (Aromatic) DMSO

128.3 C-H (Aromatic) DMSO

Reference:[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

3084 C-H stretch (aromatic)

2663, 2553 O-H stretch (carboxylic acid)

1695 C=O stretch (carbonyl)

1570 C=C stretch (aromatic)

868, 750 C-H bend (aromatic)

675 C-Cl stretch

Reference:[1]

Table 4: Mass Spectrometry (EI-MS) Data
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

190 99.99 [M]⁺ (Molecular Ion)

192 65.07 [M+2]⁺ (Isotope Peak)

173 69.47 [M-OH]⁺

145 37.30 [M-COOH]⁺

75 20.8 [C₄H₃O]⁺

74 19.5 [C₄H₂O]⁺

Reference:[2][3]

Experimental Protocols
The spectroscopic data presented were acquired using standard analytical techniques. The

general methodologies are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded

on a 400 MHz spectrometer.[1][4]

Sample Preparation: Approximately 5-10 mg of 3,5-Dichlorobenzoic acid was dissolved in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[1][5] The solution was filtered into a

clean NMR tube.

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[5][6]

Data Acquisition: Standard pulse sequences were used to acquire the 1D spectra. The data

was processed with Fourier transformation and baseline correction.

2. Infrared (IR) Spectroscopy IR spectra were obtained using an FT-IR spectrometer.

Sample Preparation (Thin Solid Film): A small amount of solid 3,5-Dichlorobenzoic acid
(approx. 50 mg) was dissolved in a few drops of a volatile solvent like methylene chloride.[7]
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One drop of this solution was applied to a polished sodium chloride (NaCl) plate.[7] The

solvent was allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]

Data Acquisition: The salt plate was placed in the sample holder of the spectrometer, and the

spectrum was recorded. The data is presented in terms of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) was performed to

determine the mass-to-charge ratio of the molecule and its fragments.

Sample Preparation: The sample was dissolved in a suitable organic solvent to a

concentration of approximately 1 mg/mL and then further diluted.[8] Any precipitate was

filtered to prevent blockages.[8]

Ionization: The sample was introduced into the mass spectrometer, where it was vaporized in

a vacuum.[9] The gaseous molecules were then bombarded with a high-energy electron

beam (typically at 70 eV) to induce ionization, forming a molecular ion and various

fragments.[1][9]

Analysis: The resulting ions were accelerated and separated by a magnetic field based on

their mass-to-charge (m/z) ratio.[9] The relative abundance of each ion was recorded to

generate the mass spectrum.

Visualization
To further elucidate the experimental workflow, the following diagram is provided.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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